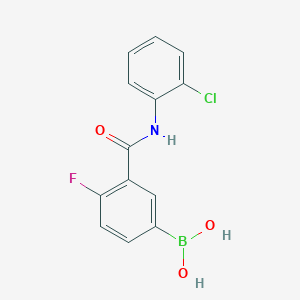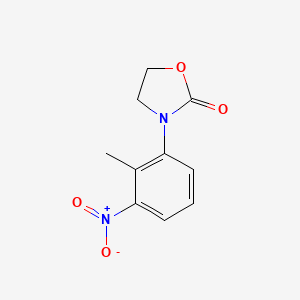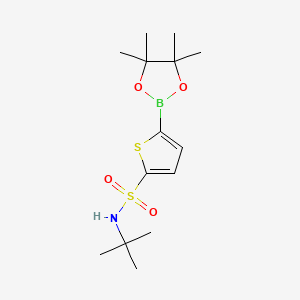
N-tert-Butyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-sulfonamid
Übersicht
Beschreibung
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H24BNO4S2 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
In der organischen Chemie dient diese Verbindung als Vorläufer für Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle. Die Boronsäureeinheit reagiert in Gegenwart eines Palladiumkatalysators mit Halogenid-haltigen Verbindungen unter Bildung einer neuen C-C-Bindung.
Medizinische Chemie
Boronsäurederivate sind entscheidend für die Entwicklung von Pharmazeutika. Sie werden zur Synthese einer breiten Palette biologisch aktiver Moleküle verwendet, darunter Inhibitoren von Enzymen wie Proteasomen und Serinproteasen . Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung von Krankheiten wie Krebs und Virusinfektionen.
Materialwissenschaft
In der Materialwissenschaft können diese Verbindungen verwendet werden, um neuartige Polymere und Beschichtungen mit einzigartigen Eigenschaften wie Flammschutzmittel oder erhöhter Haltbarkeit zu erzeugen . Das Boratom in der Verbindung kann starke kovalente Bindungen mit anderen Elementen bilden, was zu Materialien mit erhöhter Stabilität führt.
Landwirtschaftliche Chemie
Die Boronsäureeinheit findet sich auch in Verbindungen, die als Pestizide und Herbizide verwendet werden . Ihre Fähigkeit, die biologischen Prozesse von Schädlingen zu stören, macht sie zu einem wertvollen Bestandteil der landwirtschaftlichen Chemie zum Schutz von Nutzpflanzen.
Energieforschung
Im Bereich der Energie werden Boronsäurederivate für ihre Verwendung in organischen Photovoltaikzellen untersucht . Diese Verbindungen können als Elektronenakzeptoren oder -donoren wirken, was für die Umwandlung von Licht in Elektrizität entscheidend ist.
Chemieingenieurwesen
Diese Verbindungen werden in verfahrenstechnischen Prozessen wie Katalysatordesign und chemischen Sensoren eingesetzt . Die Boronsäuregruppe kann an verschiedene Substrate binden, wodurch sie sich zur Detektion von verschiedenen Chemikalien eignet.
Biokonjugationstechniken
In der Biochemie werden Boronsäuren für die Biokonjugation verwendet, den Prozess der Verknüpfung von zwei Molekülen . Dies ist besonders nützlich bei der Entwicklung von zielgerichteten Medikamentenverabreichungssystemen, bei denen die Verbindung an ein Molekül konjugiert werden kann, das spezifisch Krebszellen angreift.
Umweltwissenschaften
Schließlich werden diese Verbindungen in den Umweltwissenschaften zur Entfernung von Schadstoffen aus Wasser und Boden verwendet . Ihre Fähigkeit, stabile Komplexe mit verschiedenen Schadstoffen zu bilden, ermöglicht effizientere Sanierungsmethoden.
Wirkmechanismus
Mode of Action
Compounds with a similar structure have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide may interact with its targets in a similar manner.
Biochemische Analyse
Biochemical Properties
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, the sulfonamide group in the compound can act as a nucleophile, attacking electrophilic centers in enzymes and proteins, thereby modifying their activity .
Cellular Effects
The effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various types of cells, including cancer cells, by inhibiting specific signaling pathways that are crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The boron-containing dioxaborolan group in the compound can form reversible covalent bonds with hydroxyl groups in enzymes, thereby inhibiting their activity . This interaction can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide vary with different dosages in animal models. At lower dosages, the compound has been observed to have minimal toxic effects, while higher dosages can lead to adverse effects such as organ toxicity and changes in metabolic function . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to potentially harmful.
Metabolic Pathways
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO4S2/c1-12(2,3)16-22(17,18)11-9-8-10(21-11)15-19-13(4,5)14(6,7)20-15/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFSWELPLNFWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)





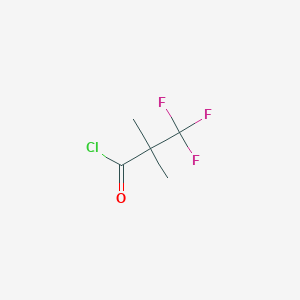


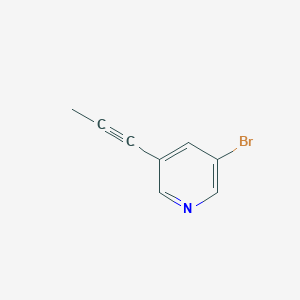
![2-Bromo-6-nitro-1H-benzo[d]imidazole](/img/structure/B1443023.png)
